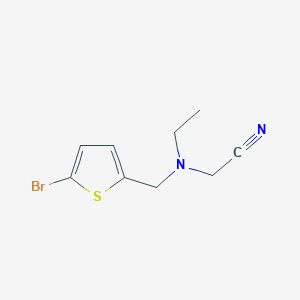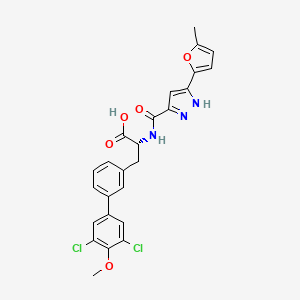
Plap-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plap-IN-1 is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), with an IC50 value of 32 nM. It does not significantly inhibit the activity of tissue non-specific alkaline phosphatase (TNAP). This compound is primarily used in scientific research to study the role of PLAP in various biological processes .
準備方法
The synthesis of Plap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, nitration, and amination processes .
化学反応の分析
Plap-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Plap-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of alkaline phosphatase enzymes and their role in various chemical processes.
Biology: this compound is employed in research to understand the function of PLAP in cellular processes, including cell differentiation and proliferation.
Medicine: The compound is investigated for its potential therapeutic applications in diseases where PLAP is implicated, such as certain cancers and inflammatory conditions.
Industry: This compound is used in the development of diagnostic assays and as a tool in biochemical research to study enzyme kinetics and inhibition
作用機序
Plap-IN-1 exerts its effects by selectively inhibiting the activity of PLAP. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters. This inhibition disrupts the normal function of PLAP, leading to changes in cellular processes that depend on this enzyme. The molecular targets and pathways involved include the dephosphorylation of specific substrates and the regulation of signaling pathways associated with PLAP activity .
類似化合物との比較
Plap-IN-1 is unique in its high selectivity and potency for PLAP inhibition. Similar compounds include:
Levamisole: A less selective inhibitor of alkaline phosphatases, including PLAP and TNAP.
Phenylalanine: An amino acid that can inhibit alkaline phosphatase activity but is not as potent or selective as this compound.
Tetramisole: Another inhibitor of alkaline phosphatases with broader specificity compared to this compound.
The uniqueness of this compound lies in its high selectivity for PLAP over other alkaline phosphatases, making it a valuable tool for studying the specific role of PLAP in various biological processes .
特性
分子式 |
C25H21Cl2N3O5 |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1 |
InChIキー |
NKUFZFKCAIBESU-OAQYLSRUSA-N |
異性体SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
正規SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


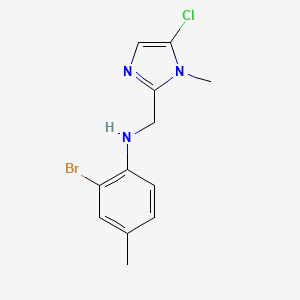
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
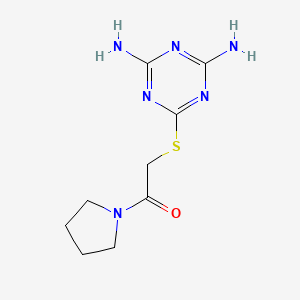
![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)
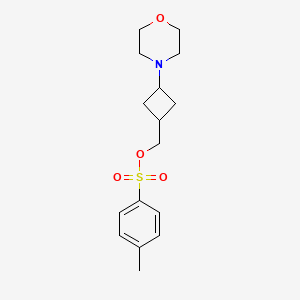
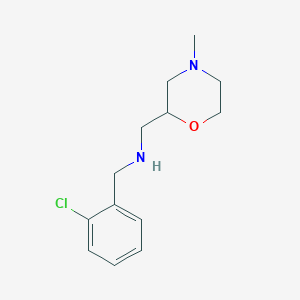

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
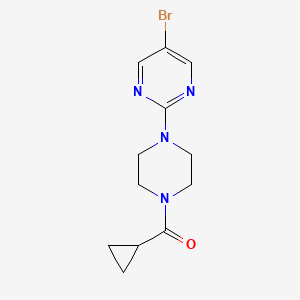
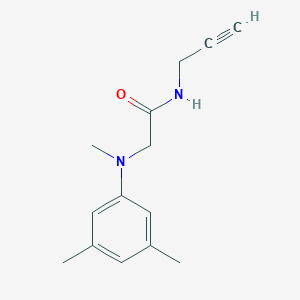
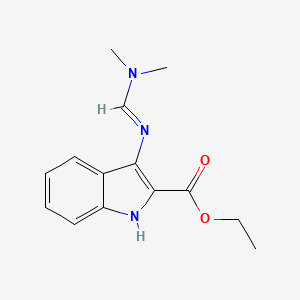
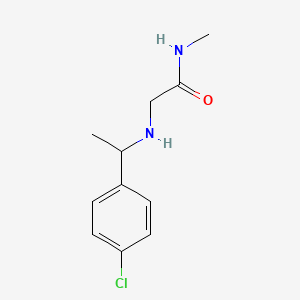
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
